molecular formula C8H9NO3 B1314011 Methyl 3-amino-5-hydroxybenzoate CAS No. 67973-80-2

Methyl 3-amino-5-hydroxybenzoate

Cat. No.: B1314011
CAS No.: 67973-80-2
M. Wt: 167.16 g/mol
InChI Key: DMNGQQIFOZYIRA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-hydroxybenzoate is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring both amino and hydroxyl functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or distillation are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-amino-5-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • Methyl 4-amino-3-hydroxybenzoate
  • Methyl 3-hydroxy-2-methoxybenzoate
  • Methyl 3,5-dihydroxybenzoate

Comparison: Methyl 3-amino-5-hydroxybenzoate is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amino group at the meta position relative to the hydroxyl group allows for unique substitution patterns and interactions with biological targets .

Properties

IUPAC Name

methyl 3-amino-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNGQQIFOZYIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498278
Record name Methyl 3-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67973-80-2
Record name Methyl 3-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-AMINO-5-HYDROXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Methyl 3-amino-5-hydroxybenzoate used in the synthesis of chlorinated 3-amino-5-hydroxybenzoic acid derivatives?

A1: this compound serves as a valuable starting material in the multi-step synthesis of chlorinated 3-amino-5-hydroxybenzoic acid derivatives. Its structure allows for the controlled introduction of chlorine atoms at specific positions on the aromatic ring. [] This is because the methyl ester group provides a level of protection during the chlorination reaction, preventing unwanted modifications at the carboxylic acid group. The specific positioning of chlorine atoms is often crucial for the biological activity of these derivatives as potential antibiotics. []

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